![molecular formula C19H22FN3O3S B4694032 1-[(2-fluorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4694032.png)
1-[(2-fluorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide
Übersicht
Beschreibung
1-[(2-fluorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as Compound X and has been used in various studies to investigate its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Compound X involves the inhibition of specific enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a reduction in inflammation. Additionally, Compound X has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression. This inhibition leads to changes in gene expression patterns and can result in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
Compound X has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and inhibit viral replication. Additionally, Compound X has been shown to have neuroprotective effects and can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Compound X in lab experiments is its ability to modulate specific biological processes. This allows researchers to investigate the role of these processes in disease development and progression. Additionally, Compound X has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using Compound X is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Compound X. One potential direction is the investigation of its potential as a therapeutic agent for the treatment of viral infections. Additionally, the role of Compound X in the regulation of gene expression and epigenetic modifications is an area of interest for future research. Another potential direction is the investigation of the use of Compound X in combination with other therapeutic agents to enhance their effectiveness. Finally, the development of new synthesis methods to improve the yield and purity of Compound X is an area of interest for future research.
Conclusion
Compound X has shown significant potential as a therapeutic agent in scientific research. Its ability to modulate specific biological processes has made it a promising candidate for the treatment of several diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Compound X have been explored in this paper. Further research is needed to fully understand the potential of Compound X as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
Compound X has been extensively studied for its potential as a therapeutic agent. Its ability to modulate various biological processes has made it a promising candidate for the treatment of several diseases. Studies have shown that Compound X has anti-inflammatory, anti-cancer, and anti-viral properties.
Eigenschaften
IUPAC Name |
1-[(2-fluorophenyl)methylsulfonyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3S/c20-18-6-2-1-5-17(18)14-27(25,26)23-10-7-16(8-11-23)19(24)22-13-15-4-3-9-21-12-15/h1-6,9,12,16H,7-8,10-11,13-14H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIFRNYNMOXUBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CN=CC=C2)S(=O)(=O)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



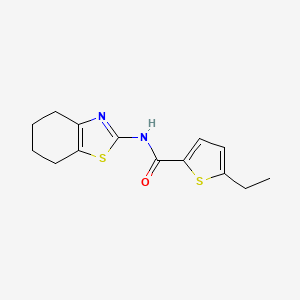
![3-(3,4-dimethoxyphenyl)-N-[3-(4-methyl-1-piperazinyl)propyl]acrylamide](/img/structure/B4693956.png)
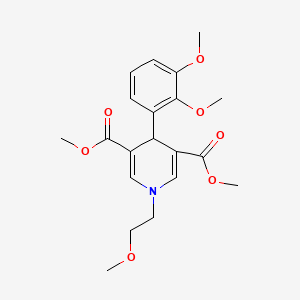
![2-chloro-4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4693961.png)
![2-[3,5-bis(3,4-dichlorophenyl)-4-methyl-1H-pyrazol-1-yl]-5-methyl-4-phenyl-1,3-thiazole](/img/structure/B4693966.png)
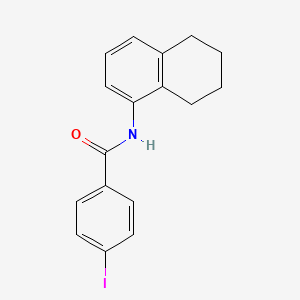
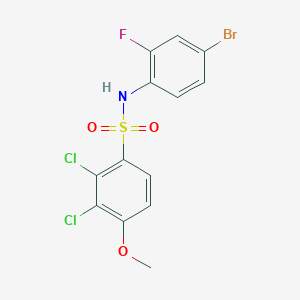
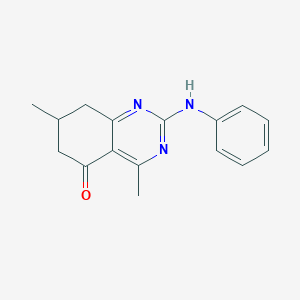
![5-[(3-chlorophenoxy)methyl]-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-furamide](/img/structure/B4694005.png)
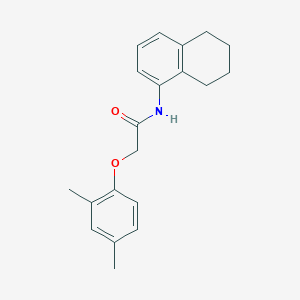
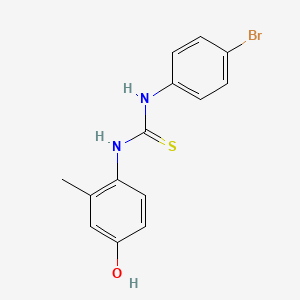
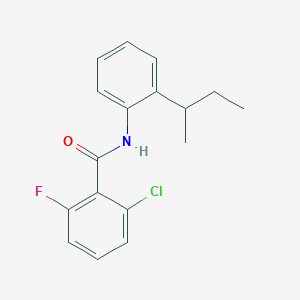
![methyl 3-chloro-6-({[2-(3-methylbenzoyl)hydrazino]carbonothioyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B4694023.png)
![2-[(2,4-difluorophenoxy)methyl]-N-(2-mercapto-4-oxo-3(4H)-quinazolinyl)benzamide](/img/structure/B4694027.png)